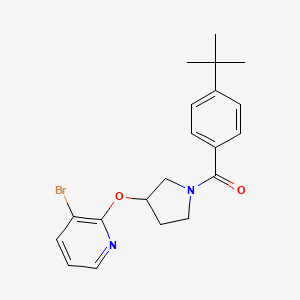
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H23BrN2O2 and its molecular weight is 403.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone (hereafter referred to as Compound X) is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of Compound X, highlighting its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
Compound X can be synthesized through various methodologies, including chemodivergent approaches involving α-bromoketones and 2-aminopyridines. The synthesis process requires careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the compound's structure.
Biological Activity
The biological activity of Compound X is evaluated through several pharmacological assays. Similar compounds have shown promise in various therapeutic areas, including antimicrobial, anticancer, and neuroactive properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to Compound X exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |
| Difluorophenyl Compounds | Fluorinated phenyl groups | Antitumor activity |
The presence of halogen substituents in these compounds is often correlated with enhanced bioactivity .
2. Anticancer Activity
Similar compounds have also been investigated for their anticancer effects. For example, certain pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The unique combination of brominated heterocycles and difluorinated aromatic systems in Compound X may confer distinct pharmacological profiles compared to other compounds .
Case Studies
Several studies have focused on the biological activity of pyrrolidine-based compounds:
- Study on Pyrrolidine Alkaloids: A comprehensive examination of 248 alkaloids revealed that specific pyrrolidine derivatives exhibited potent antifungal and antibacterial activities. The study highlighted the role of halogen substituents in enhancing bioactivity .
- Antitumor Activity Evaluation: Research on structurally similar compounds indicated that modifications to the aromatic systems significantly impacted their antitumor activities. For instance, a compound with a difluorophenyl moiety showed enhanced activity against various cancer cell lines .
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-20(2,3)15-8-6-14(7-9-15)19(24)23-12-10-16(13-23)25-18-17(21)5-4-11-22-18/h4-9,11,16H,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHSIMVEHWGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














